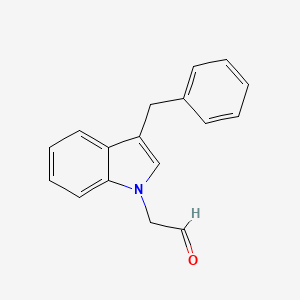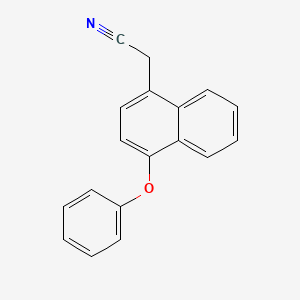
2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE is a chemical compound with the molecular formula C18H13NO It is known for its unique structure, which combines a naphthalene ring with a phenoxy group and an acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE typically involves the reaction of 4-bromonaphthalene with phenol in the presence of a base to form 4-phenoxynaphthalene. This intermediate is then subjected to a cyanomethylation reaction using acetonitrile and a suitable catalyst, such as a transition metal complex, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyanomethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE involves its interaction with molecular targets through its functional groups. The phenoxy and acetonitrile moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
(4-Phenoxynaphthalen-1-yl)methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
(4-Phenoxynaphthalen-1-yl)amine: Contains an amine group instead of a nitrile group.
(4-Phenoxynaphthalen-1-yl)carboxylic acid: Features a carboxylic acid group in place of the nitrile group.
Uniqueness: 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE is unique due to its combination of a naphthalene ring, phenoxy group, and acetonitrile moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
属性
CAS 编号 |
192213-94-8 |
|---|---|
分子式 |
C18H13NO |
分子量 |
259.3 g/mol |
IUPAC 名称 |
2-(4-phenoxynaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C18H13NO/c19-13-12-14-10-11-18(17-9-5-4-8-16(14)17)20-15-6-2-1-3-7-15/h1-11H,12H2 |
InChI 键 |
HIHYIOZMUMCIQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C3=CC=CC=C32)CC#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
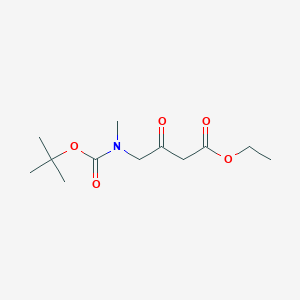
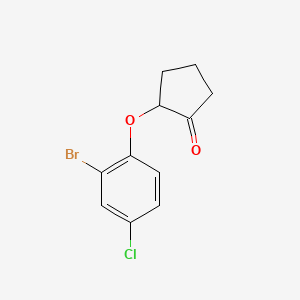
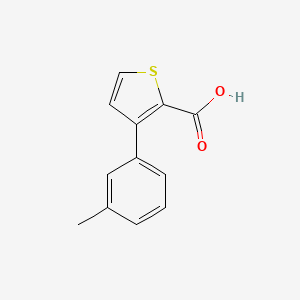
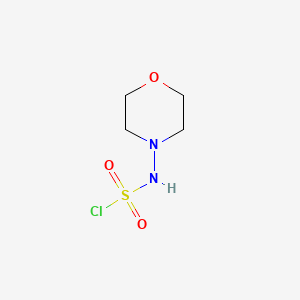
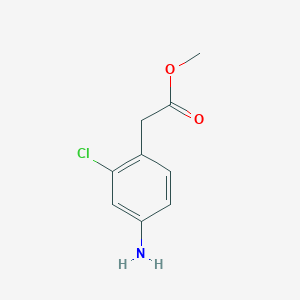
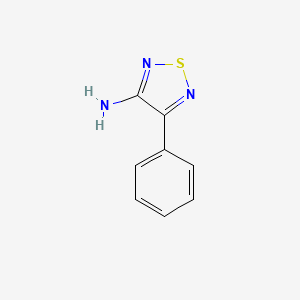
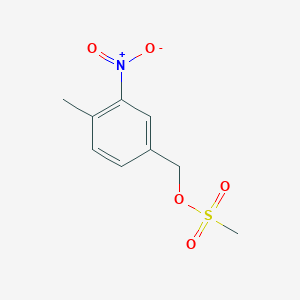
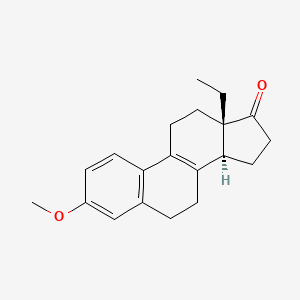
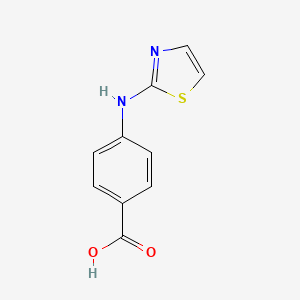
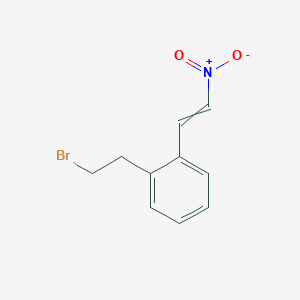
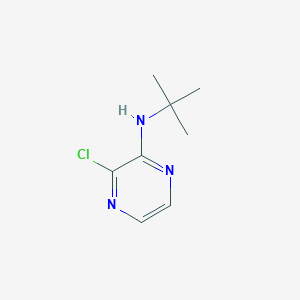
![Tert-butyl 1-(1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)ethylcarbamate](/img/structure/B8653400.png)

